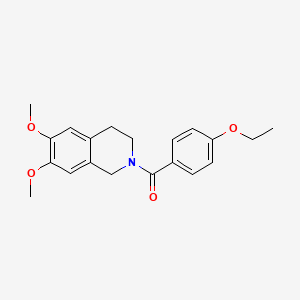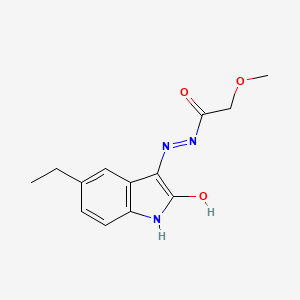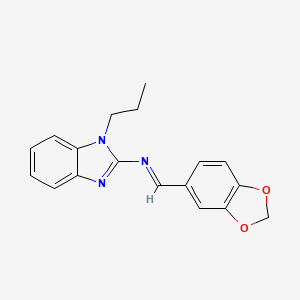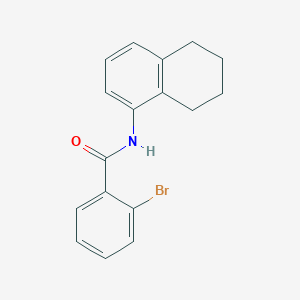
2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, commonly known as ETDQ, is a chemical compound that belongs to the class of isoquinoline alkaloids. It has been found to possess various biological activities, including antitumor, anti-inflammatory, and neuroprotective effects.
Wirkmechanismus
The mechanism of action of ETDQ is not fully understood. However, it has been proposed that ETDQ exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It also inhibits the migration and invasion of cancer cells. ETDQ's anti-inflammatory effects are believed to be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway. Additionally, ETDQ's neuroprotective effects are thought to be due to its ability to scavenge free radicals and inhibit the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
ETDQ has been found to modulate several biochemical and physiological processes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. ETDQ also inhibits the expression of cyclooxygenase-2 (COX-2), an enzyme that produces pro-inflammatory prostaglandins. Moreover, ETDQ has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
ETDQ has several advantages for lab experiments. It is a relatively stable compound, which makes it easy to handle and store. ETDQ is also readily available in large quantities, which is essential for conducting in vitro and in vivo studies. However, ETDQ's low solubility in water can make it challenging to use in some experiments. Moreover, ETDQ's mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects.
Zukünftige Richtungen
There are several future directions for the research on ETDQ. One potential area of investigation is its potential use as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to identify its molecular targets. Additionally, more research is needed to determine the optimal dosage and administration route for ETDQ. Lastly, the development of novel derivatives of ETDQ with improved pharmacological properties could lead to the discovery of more potent and selective compounds.
In conclusion, ETDQ is a promising chemical compound with various biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on ETDQ could lead to the development of new therapeutic agents for cancer, inflammation, and neurodegenerative diseases.
Synthesemethoden
The synthesis of ETDQ involves the condensation reaction of 2,3,4,5-tetrahydro-1,2,3,4-tetramethoxyisoquinoline with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain ETDQ in high yield and purity.
Wissenschaftliche Forschungsanwendungen
ETDQ has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. ETDQ has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Moreover, ETDQ has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-4-25-17-7-5-14(6-8-17)20(22)21-10-9-15-11-18(23-2)19(24-3)12-16(15)13-21/h5-8,11-12H,4,9-10,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOLXRJGURWMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethoxybenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5739977.png)
![methyl 4-(5-{[(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5739989.png)




![2,4-dimethyl-4H-[1,2,4]triazolo[1,5-a]benzimidazole](/img/structure/B5740012.png)
![4-[(3-benzoyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5740018.png)
![4-{[(4-methoxyphenyl)imino]methyl}phenyl benzoate](/img/structure/B5740030.png)
![N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5740031.png)
![4,6-dimethyl-2-{[2-oxo-2-(2,4,5-trimethylphenyl)ethyl]thio}nicotinamide](/img/structure/B5740034.png)

![N-[4-(acetylamino)-2-methoxyphenyl]-2-phenylacetamide](/img/structure/B5740059.png)
![4-chloro-N'-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5740068.png)